2-Phenyl-1,3-thiazol-4-amine
Overview
Description
2-Phenyl-1,3-thiazol-4-amine is a heterocyclic organic compound that features a thiazole ring with an amine group at the 4-position and a phenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are a significant scaffold in medicinal chemistry . The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-1,3-thiazol-4-amine is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for cell growth and proliferation .
Mode of Action
This compound interacts with its target, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of this enzyme . This interaction results in the disruption of the methionine salvage pathway, which can lead to the inhibition of cell growth and proliferation .
Biochemical Pathways
The compound affects the methionine salvage pathway by inhibiting the enzyme S-methyl-5-thioadenosine phosphorylase . This pathway is crucial for the synthesis of methionine from S-adenosylmethionine (SAM), a universal methyl group donor involved in the methylation of a wide range of substrates, including DNA, RNA, proteins, and lipids .
Pharmacokinetics
Thiazoles, the class of compounds to which it belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The inhibition of S-methyl-5-thioadenosine phosphorylase by this compound leads to the disruption of the methionine salvage pathway . This disruption can inhibit cell growth and proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution within the body .
Biochemical Analysis
Biochemical Properties
For instance, 4-phenyl-1,3-thiazol-2-amines have been suggested to interact with S-methyl-5-thioadenosine phosphorylase, which could be explored to enhance activity and decrease potential toxic side effects .
Cellular Effects
Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that 2-Phenyl-1,3-thiazol-4-amine might also have significant effects on various types of cells and cellular processes.
Molecular Mechanism
Molecular docking studies suggest that all compounds fit in the protein’s active site and have the same hydrophobic pocket as the standard drug tamoxifen . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also have significant long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also have significant effects at different dosages in animal models.
Metabolic Pathways
Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also be transported and distributed within cells and tissues.
Subcellular Localization
Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also have effects on its activity or function in specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. The reaction conditions often include heating in a solvent such as ethanol or acetic acid, with the presence of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation using bromine or chlorination using thionyl chloride are typical substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Phenyl-1,3-thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazole: Lacks the amine group at the 4-position.
4-Phenyl-1,3-thiazol-2-amine: The positions of the phenyl and amine groups are reversed.
2-Amino-1,3-thiazole: Lacks the phenyl group at the 2-position.
Uniqueness
2-Phenyl-1,3-thiazol-4-amine is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-phenyl-1,3-thiazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQGIJQRHQGPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562173 | |
Record name | 2-Phenyl-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123970-57-0 | |
Record name | 2-Phenyl-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.